Galbelgin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-WJWAULOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Galbelgin
Botanical Sources and Distribution
Galbelgin has been isolated from several plant species, primarily within the Lauraceae family. Its distribution in the plant kingdom is a subject of ongoing phytochemical research.
Isolation from Machilus thunbergii
This compound has been successfully isolated from Machilus thunbergii Sieb. et Zucc., a plant belonging to the Lauraceae family. researchgate.netresearchgate.net The bark of this tree is a significant source of the compound. researchgate.netresearchgate.netnih.gov In bioactivity-guided fractionation studies, (+)-Galbelgin was identified as one of the active lignan (B3055560) constituents. researchgate.netresearchgate.netnih.gov
| Plant Species | Family | Plant Part | Isolated Compound |
|---|---|---|---|
| Machilus thunbergii | Lauraceae | Bark | (+)-Galbelgin |
Occurrence in Machilus japonica var. kusanoi
The presence of this compound has also been confirmed in the leaves of Machilus japonica var. kusanoi (Hayata) J.C. Liao, another member of the Lauraceae family. nih.govwikipedia.orgmdpi.com Phytochemical investigations of the methanolic extract of the leaves led to the isolation of twenty compounds, including (+)-Galbelgin. nih.govwikipedia.orgmdpi.com This finding indicates that this compound is not restricted to the bark and can be found in the foliage of plants in the Machilus genus.
| Plant Species | Family | Plant Part | Isolated Compound |
|---|---|---|---|
| Machilus japonica var. kusanoi | Lauraceae | Leaves | (+)-Galbelgin |
Methodologies for Extraction and Purification from Natural Matrices
The isolation of this compound from its natural sources involves a multi-step process that typically begins with solvent extraction followed by advanced chromatographic techniques to separate and purify the compound.
Solvent Extraction Techniques
Solvent extraction is the initial and crucial step for isolating this compound from plant material. This process relies on the principle of separating compounds based on their relative solubilities in different immiscible liquids.
In the case of isolating this compound from the bark of Machilus thunbergii, a common method involves extraction with 80% methanol (B129727) (MeOH). nih.gov The crude extract obtained is then suspended in water and partitioned using a solvent such as dichloromethane (B109758) (CH2Cl2). researchgate.netresearchgate.netnih.gov This liquid-liquid extraction step helps to separate compounds based on their polarity, with lignans (B1203133) like this compound typically moving into the organic dichloromethane fraction. The solvent is then removed under reduced pressure to yield a concentrated extract enriched with the desired compounds. nih.gov
Chromatographic Separation and Enrichment Strategies
Following initial extraction, chromatographic methods are essential for the separation and purification of this compound from the complex mixture of phytochemicals in the extract. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For the purification of this compound from the dichloromethane fraction of Machilus thunbergii extract, Medium-Pressure Liquid Chromatography (MPLC) is employed. nih.gov The fraction is subjected to MPLC on a silica (B1680970) gel column. nih.gov A gradient elution system, for example, starting with a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc) and gradually increasing in polarity to pure methanol, is used to separate the various compounds. nih.gov Fractions are collected and monitored, and the one containing this compound is identified. Further purification of the target compound can be achieved through recrystallization, which yields the pure crystalline compound. nih.gov
Biosynthesis of Galbelgin
General Phenylpropanoid Pathway as Precursor to Lignans (B1203133)
The biosynthesis of nearly all lignans, including Galbelgin, originates from the general phenylpropanoid pathway, one of the most significant secondary metabolic routes in plants. mdpi.com This pathway transforms the amino acid L-phenylalanine into a variety of phenolic compounds. frontiersin.orgnih.gov The initial steps are shared among the biosynthesis of lignin, flavonoids, coumarins, and lignans. nih.govnih.gov
The pathway commences with the deamination of L-phenylalanine by the enzyme Phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. frontiersin.org Subsequently, Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. This intermediate is then activated by 4-Coumarate:CoA ligase (4CL) to yield p-coumaroyl-CoA. frontiersin.org This activated molecule serves as a central branching point for various biosynthetic routes.
From p-coumaroyl-CoA, a series of hydroxylations, methylations, and reductions occur to produce the key intermediates known as monolignols. The primary monolignol precursor for this compound and many other common lignans is coniferyl alcohol. kyoto-u.ac.jp The sequence of enzymes involved in this part of the pathway establishes the foundational C6-C3 carbon skeleton that characterizes phenylpropanoids.
| Enzyme | Abbreviation | Function | Substrate → Product |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine. | L-Phenylalanine → Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Introduces a hydroxyl group at the para position of the phenyl ring. | Cinnamic acid → p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activates the carboxyl group of p-coumaric acid with Coenzyme A. | p-Coumaric acid → p-Coumaroyl-CoA |
Proposed Enzymatic Steps in Tetrahydrofuran (B95107) Lignan (B3055560) Formation
This compound is classified as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan. Its biosynthesis from monolignol precursors involves a series of specific enzymatic reactions that build the characteristic lignan scaffold.
The crucial first step in forming the lignan backbone is the oxidative coupling of two monolignol units, specifically coniferyl alcohol. nsf.gov This reaction is catalyzed by an oxidative enzyme, such as a laccase or peroxidase, which generates monolignol radicals. nih.govnih.gov These radicals then dimerize. In the presence of a specific protein, this dimerization is controlled to produce a specific lignan. The initial product of this controlled coupling is often the furofuran lignan (+)- or (-)-pinoresinol. nsf.govrsc.org
Following the formation of pinoresinol (B1678388), the pathway proceeds through reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes sequentially reduce pinoresinol to lariciresinol (B1674508) and subsequently to secoisolariciresinol. nsf.gov From the key intermediate secoisolariciresinol, the pathway can diverge. The formation of the tetrahydrofuran ring characteristic of this compound involves further enzymatic transformations, including cyclization steps. rsc.org The specific enzymes that catalyze the final steps to produce the precise structure of this compound from these common lignan intermediates continue to be an area of active research.
| Intermediate Compound | Lignan Class | Formation Step |
|---|---|---|
| Pinoresinol | Furofuran | Oxidative coupling of two coniferyl alcohol molecules. |
| Lariciresinol | Furan | Reduction of pinoresinol by pinoresinol-lariciresinol reductase (PLR). |
| Secoisolariciresinol | Dibenzylbutane | Reduction of lariciresinol by PLR. |
Stereochemical Control in Natural Biosynthetic Routes
A defining feature of natural products is their specific stereochemistry, and lignans are no exception. The biological synthesis of this compound yields a specific stereoisomer, a feat achieved through strict enzymatic control over the chemical reactions.
The critical point for stereochemical control is the initial coupling of the two coniferyl alcohol radicals. tandfonline.com In a laboratory setting, this radical coupling without enzymatic guidance would produce a racemic mixture (an equal mix of enantiomers) of various products. oup.com However, in nature, this reaction is governed by a class of non-catalytic glycoproteins known as dirigent proteins (DIRs) . nih.govresearchgate.net
The dirigent protein captures two monolignol radicals generated by an associated oxidase and holds them in a precise orientation within its active site. nih.govoup.com This spatial arrangement forces the radical-radical coupling to occur in a highly regio- and stereoselective manner, leading to the formation of a single, optically pure enantiomer, such as (+)-pinoresinol. nih.govnih.gov The specific enantiomer formed is dependent on the particular dirigent protein involved. oup.com For instance, different plant species, or even different tissues within the same plant, can produce DIRs that direct the formation of opposite enantiomers. nih.govtandfonline.comscispace.com Once this initial stereochemistry is set at the pinoresinol stage, it is maintained through the subsequent enzymatic reductions and modifications, ultimately defining the final stereochemical configuration of downstream products like this compound. kyoto-u.ac.jp
| Condition | Mechanism | Stereochemical Outcome |
|---|---|---|
| Without Dirigent Protein (in vitro) | Random, uncontrolled coupling of monolignol radicals. | Racemic mixture of various lignan products (optically inactive). |
| With Dirigent Protein (in vivo) | Radicals are bound and oriented, forcing a specific C-C bond formation. | A single, optically pure stereoisomer (e.g., (+)-pinoresinol). nih.gov |
Biological Activities and Pharmacological Investigations of Galbelgin
Anti-inflammatory Properties
Galbelgin demonstrates notable anti-inflammatory capabilities, primarily through its ability to inhibit the generation of reactive oxygen species, which are key contributors to inflammatory processes.
Inhibition of N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (fMLP/CB)-Induced Superoxide (B77818) Anion Generation
Research indicates that this compound effectively inhibits the production of superoxide anion in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB) dntb.gov.uanih.govresearchgate.netnih.gov. fMLP is a potent N-formylated tripeptide known to act as a chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator, playing a crucial role in initiating acute inflammatory responses as part of the innate immune system wikipedia.orgnih.govwikipedia.org. Cytochalasin B is often used in conjunction with fMLP to enhance cellular responses in experimental settings nih.gov.
Studies have quantified this inhibitory effect, revealing that this compound exhibits an inhibitory concentration 50% (IC₅₀) value of 7.15 ± 2.26 μM against fMLP/CB-induced superoxide anion generation in human neutrophils dntb.gov.uanih.govresearchgate.netnih.gov. This finding highlights this compound's potential to mitigate oxidative stress and subsequent cellular damage associated with inflammatory conditions.
Table 1: Inhibitory Effect of this compound on fMLP/CB-Induced Superoxide Anion Generation
| Compound | IC₅₀ (μM) ± Standard Deviation | Target Cells | Stimulus |
| This compound | 7.15 ± 2.26 | Human Neutrophils | fMLP/CB |
Modulation of Inflammatory Mediators
The inhibition of superoxide anion generation by this compound represents a direct modulation of a critical inflammatory mediator. Superoxide anion (O₂•⁻) is a reactive oxygen species that, when excessively produced by activated neutrophils, can cause damage to cells and tissues, stimulate macrophages, and trigger a cascade of inflammatory pathways nih.gov. By suppressing the generation of this reactive species, this compound contributes to the dampening of pro-inflammatory signals and helps to restore cellular homeostasis. While specific data on the modulation of other inflammatory mediators (such as cytokines or chemokines) by this compound were not detailed in the provided research, its demonstrated effect on superoxide anion generation underscores its role in modulating the inflammatory response nih.gov.
Immunomodulatory Effects
Beyond its anti-inflammatory actions, this compound also exhibits significant immunomodulatory properties, particularly concerning pathways involved in allergic responses.
Inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) Phosphorylation
This compound has been shown to significantly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in human mast cell (HMC)-1 cells nih.govresearchgate.netcolab.ws. STAT5 is a crucial transcription factor that, upon activation and tyrosine phosphorylation by Janus kinases (JAKs), translocates to the nucleus to regulate gene expression involved in cellular proliferation, differentiation, growth, and apoptosis nih.gov. In the context of allergic responses, the binding of Thymic Stromal Lymphopoietin (TSLP) to its receptor complex is known to induce STAT5 phosphorylation, leading to downstream allergic cascades researchgate.net. The ability of this compound to inhibit this phosphorylation suggests its potential to interrupt these pro-allergic signaling pathways.
Impact on Thymic Stromal Lymphopoietin (TSLP)/TSLPR Interaction
A key immunomodulatory effect of this compound is its significant inhibition of the interaction between Thymic Stromal Lymphopoietin (TSLP) and its receptor (TSLPR) nih.govresearchgate.netresearchgate.net. TSLP is a cytokine primarily produced by epithelial cells and plays a pivotal role in the pathophysiology of various allergic diseases, including asthma and atopic dermatitis, by mediating T helper cell type-2 (Th2) responses nih.govresearchgate.netmdpi.comwikipedia.org. TSLPR is a heterodimeric receptor complex that TSLP binds to, initiating a cascade of signaling events that activate and proliferate immune cells mdpi.compatsnap.com.
Studies have shown that this compound exhibits more than 20% inhibitory activity against the human TSLP-TSLPR interaction at a concentration of 0.3 mM, a finding that correlates with its observed inhibition of STAT5 phosphorylation researchgate.net. This dual action on both TSLP/TSLPR interaction and subsequent STAT5 phosphorylation underscores this compound's comprehensive approach to modulating allergic immune responses.
Table 2: Inhibitory Effect of this compound on TSLP/TSLPR Interaction and STAT5 Phosphorylation
| Compound | Inhibitory Activity on hTSLP-hTSLPR Interaction (at 0.3 mM) | Inhibition of STAT5 Phosphorylation |
| This compound | >20% | Significant |
Implications for Allergic Disease Research
The demonstrated inhibitory effects of this compound on STAT5 phosphorylation and TSLP/TSLPR interaction position it as a promising compound for allergic disease research nih.govresearchgate.netresearchgate.netresearchgate.net. TSLP signaling inhibitors are actively being explored as therapeutic agents for allergic conditions due to TSLP's central role in driving allergic inflammation researchgate.netmdpi.compatsnap.com. The identification of natural lignans (B1203133) like this compound, isolated from plants such as Machilus thunbergii, as potent inhibitors of this pathway, offers a valuable resource for the development of novel anti-allergic drugs nih.govresearchgate.netresearchgate.netresearchgate.net. Its mechanism of action, targeting key signaling molecules and receptor interactions, suggests its potential in managing conditions such as asthma, atopic dermatitis, and allergic rhinitis, where dysregulated TSLP signaling contributes significantly to disease pathogenesis nih.govresearchgate.netmdpi.com.
Structure Activity Relationship Sar Studies of Galbelgin and Its Analogues
Influence of Stereochemistry on Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. longdom.org For chiral molecules like Galbelgin, different stereoisomers can exhibit vastly different biological activities. nih.gov Research on tetrahydrofuran (B95107) lignans (B1203133) has demonstrated that their biological effects are highly dependent on the relative stereochemistry of the substituents on the tetrahydrofuran ring.
Effects of Aromatic Ring Substitutions on Activity Profiles
The nature and position of substituents on the aromatic rings of lignans play a pivotal role in modulating their biological activity. Variations in these substituents can affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
For instance, in the study of tetrahydrofuran lignan (B3055560) analogues as PAF antagonists, the substitution pattern on the phenyl rings was shown to be a significant factor. nih.gov The presence and number of methoxy groups on the aromatic rings influenced the potency of the compounds. Specifically, the most potent antagonist identified in that series was trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, which features three methoxy groups on each aromatic ring. nih.gov This suggests that increasing the electron-donating character and potentially the hydrogen-bonding capacity of the aromatic rings can enhance biological activity. While this compound possesses a specific substitution pattern, these findings imply that modifications to its aromatic rings, such as altering the number or position of methoxy groups or introducing other functional groups, could lead to analogues with modified or improved activity profiles.
Comparative SAR with Other Lignan Classes and Synthetic Derivatives
Comparing the SAR of this compound with other classes of lignans and their synthetic derivatives can provide a broader context for understanding its biological activity. Lignans are a diverse class of natural products with various structural scaffolds, including dibenzylbutanes, dibenzylbutyrolactones, and furofurans, each with distinct biological properties. nih.gov
For example, podophyllotoxin, an aryltetralin lactone lignan, exhibits potent cytotoxic activity by inhibiting microtubule assembly. nih.gov Its SAR has been extensively studied, leading to the development of clinically used anticancer drugs like etoposide and teniposide. nih.gov These derivatives feature modifications to the core structure and substitutions on the aromatic ring that enhance their therapeutic index.
Preclinical Research Perspectives for Galbelgin As a Bioactive Compound
In Vitro Efficacy Assessments in Relevant Biological Models
Recent in vitro studies have begun to elucidate the pharmacological effects of Galbelgin at a cellular and biochemical level, pointing towards its potential as an anti-allergic and anti-inflammatory agent.
The anti-allergic potential of this compound has been investigated using cellular assays that measure key inflammatory signaling pathways. A significant area of research has been its effect on the thymic stromal lymphopoietin (TSLP) signaling pathway, which is crucial in the development of allergic diseases. TSLP is known to activate the signal transducer and activator of transcription 5 (STAT5), a key protein involved in immune responses.
In a study utilizing human mast cell (HMC)-1 cells, (+)-Galbelgin was identified as a potent inhibitor of STAT5 phosphorylation, a critical step in the TSLP signaling cascade. The bark of Machilus thunbergii, from which this compound is isolated, showed significant inhibitory activity on TSLP, and subsequent activity-guided fractionation led to the identification of (+)-Galbelgin as a key active constituent nih.gov. This suggests that this compound can modulate the cellular responses initiated by TSLP, which are central to type 2 helper T cell (Th2)-mediated allergic inflammation mdpi.com.
| Cellular Model | Assay | Key Finding | Reference |
| Human Mast Cell (HMC)-1 | STAT5 Phosphorylation Assay | (+)-Galbelgin significantly inhibits TSLP-induced STAT5 phosphorylation. | nih.gov |
To further understand the mechanism of action of this compound, biochemical assays have been employed to investigate its direct molecular interactions. Enzyme-linked immunosorbent assays (ELISAs) have been particularly useful in demonstrating the inhibitory effect of this compound on the interaction between TSLP and its receptor (TSLPR).
Research has shown that (+)-Galbelgin significantly inhibits the binding of TSLP to TSLPR nih.govmdpi.com. This direct interference with the initial step of the signaling cascade provides a clear biochemical basis for its observed cellular effects. By preventing the formation of the TSLP-TSLPR complex, this compound effectively blocks the downstream signaling that leads to allergic inflammation. Molecular docking studies have further supported these findings, suggesting a favorable interaction between this compound and the TSLP-TSLPR binding interface mdpi.com.
| Assay Type | Target Interaction | Result | Reference |
| ELISA | TSLP/TSLPR Binding | (+)-Galbelgin significantly inhibits the interaction between TSLP and its receptor. | nih.govmdpi.com |
Considerations for In Vivo Pharmacological Evaluation
While in vitro data for this compound is promising, in vivo studies are essential to understand its pharmacological profile in a whole organism. Although specific in vivo studies on this compound are not yet widely available, research on other lignans (B1203133) provides a framework for considerations in designing future animal studies.
For anti-inflammatory and anti-allergic activities, common in vivo models include carrageenan-induced paw edema, croton oil-induced ear edema, and models of allergic asthma or atopic dermatitis mdpi.com. These models would be suitable for evaluating the efficacy of this compound in reducing inflammation and allergic responses in a living system. When studying lignans in vivo, it is crucial to consider their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as these can vary significantly among different lignan (B3055560) compounds nih.govnih.gov. The oral bioavailability of lignans can be influenced by factors such as gut microbiota, which can metabolize these compounds into more or less active forms nih.gov. Therefore, pharmacokinetic studies in animal models would be a necessary precursor to efficacy studies to determine the appropriate route of administration and dosing regimen.
Translational Research Implications in Drug Discovery Pipelines
The findings from preclinical research on this compound and other lignans have several implications for their potential translation into the drug discovery pipeline. The demonstrated in vitro activity of this compound against a key target in allergic diseases (the TSLP pathway) makes it an attractive lead compound for the development of novel anti-allergic therapies nih.govmdpi.com.
However, the translation of natural products like lignans into clinical use faces several challenges. These include issues with standardization of extracts, scalability of synthesis or isolation, and often, a lack of comprehensive preclinical data nih.gov. For this compound, the next steps in the drug discovery pipeline would involve lead optimization to improve potency and pharmacokinetic properties, followed by extensive preclinical toxicology and safety studies.
The broader class of lignans has been a source of inspiration for drug development, with some lignan derivatives having been successfully developed into clinical drugs mdpi.commdpi.com. The diverse biological activities of lignans, including anti-inflammatory, antioxidant, and anticancer effects, suggest that this class of compounds holds significant therapeutic potential nih.govnih.gov. As our understanding of the molecular mechanisms of lignans like this compound grows, so does the potential for their rational development into effective therapeutic agents. Further research, particularly well-designed in vivo studies and subsequent clinical trials, will be critical in determining the ultimate therapeutic value of this compound.
Conclusions and Future Research Directions
Summary of Current Academic Understanding of Galbelgin
This compound (PubChem CID: 609882) is a natural product classified as a lignan (B3055560), specifically an aryltetrahydrofuran nih.govnih.gov. It is structurally related to Galgravin (PubChem CID: 101749), which is often listed as a synonym or a closely associated compound nih.govnih.gov. The molecular formula of this compound is C22H28O5 nih.govnih.gov. This compound has been successfully isolated from various plant sources, including Saururus chinensis, Schisandra propinqua, Schisandra sphenanthera, Piper attenuatum, and Michelia alba nih.govnih.govplantaedb.com.
Current academic understanding highlights this compound's diverse biological activities. It has been recognized for its roles as a bone density conservation agent, a neuroprotective agent, and a platelet aggregation inhibitor nih.gov. Additionally, research indicates that this compound possesses antioxidant and antiviral properties mdpi.comresearchgate.net. Notably, it demonstrates anti-inflammatory effects, specifically through the inhibition of N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (fMLP/CB)-induced superoxide (B77818) anion generation in human neutrophils mdpi.com. Molecular docking studies have further revealed a strong binding affinity of this compound for interleukin-6 (IL-6), with a total score of -338.00 kJ/mol, suggesting its potential in modulating inflammatory pathways researcher.life.
Identification of Research Gaps and Unexplored Bioactivities
Despite the documented bioactivities of this compound, several research gaps and unexplored areas warrant further investigation. While its neuroprotective, anti-inflammatory, antioxidant, and antiviral properties have been observed, the precise molecular targets and comprehensive signaling pathways underpinning these effects are not yet fully elucidated nih.govmdpi.comresearchgate.netmdpi.com. For example, although a strong binding affinity to IL-6 has been identified, the complete mechanistic cascade triggered by this interaction requires more in-depth experimental validation and exploration researcher.life.
The broad spectrum of biological activities attributed to lignans (B1203133) as a class, such as anticancer and antiasthmatic properties, suggests that this compound may possess additional unexplored bioactivities mdpi.comresearchgate.netwjbphs.com. Future research could focus on high-throughput screening against a wider array of biological targets and disease models to uncover novel therapeutic potentials. Furthermore, a detailed comparative analysis of the impact of different stereoisomers of this compound on its biological efficacy and specificity is needed, as stereochemical variations can significantly alter bioactivity duke.eduacs.org. The potential for generating novel bioactive compounds through the biotransformation of this compound, mirroring studies on other lignans, also represents an unexplored avenue jaypeedigital.com.
Advanced Methodologies for Stereoselective Synthesis of Novel Analogues
The stereoselective synthesis of this compound and its analogues is a crucial area for future research, as it enables the production of specific enantiomers with potentially enhanced or altered biological profiles. Several advanced methodologies have been reported for the stereoselective synthesis of (+)-Galbelgin and other tetrahydrofuran (B95107) lignans mdpi.comresearchgate.netwjbphs.comduke.eduacs.orgacs.org.
Future research should prioritize the development of even more concise, atom-economical, and enantioselective synthetic routes, potentially incorporating catalytic asymmetric reactions. This would facilitate the access to a broader range of this compound analogues with diverse stereochemical configurations, enabling comprehensive structure-activity relationship (SAR) studies.
In-Depth Mechanistic Elucidation of Biological Actions
A deeper and more comprehensive understanding of this compound's biological mechanisms is paramount for its successful therapeutic development. While initial findings suggest neuroprotective, anti-inflammatory, antioxidant, and antiplatelet activities, the precise molecular pathways and specific targets involved require extensive investigation nih.govmdpi.comresearchgate.netmdpi.com.
For its anti-inflammatory action, this compound's inhibition of fMLP/CB-induced superoxide anion generation in human neutrophils provides a foundational insight mdpi.com. The observed strong binding affinity to IL-6 (Total score: -338.00 kJ/mol), determined through molecular mechanics generalized Born surface area (MM-GBSA) calculations, indicates a potential mechanism for its anti-inflammatory effects researcher.life. However, this interaction and its subsequent downstream signaling require further experimental validation.
Future mechanistic studies should employ advanced biochemical, cell-based, and in vivo assays to:
Precisely identify specific protein targets and their binding sites.
Map the complete downstream signaling cascades affected by this compound.
Investigate its influence on gene expression and protein synthesis, particularly those related to its observed bioactivities.
Differentiate the mechanisms of action across its various reported activities, such as neuroprotection versus anti-inflammation.
Explore potential synergistic or antagonistic effects when this compound is combined with other bioactive compounds or established therapeutic agents. Such detailed mechanistic elucidation will provide a robust scientific foundation for rational drug design and development efforts.
Potential for this compound in Lead Optimization and Therapeutic Development
This compound, as a natural lignan with demonstrated bioactivities, holds significant potential for lead optimization and subsequent therapeutic development. Lignans are a class of natural products that have garnered considerable attention in drug discovery due to their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities mdpi.comresearchgate.netwjbphs.com.
Its established neuroprotective nih.gov and anti-inflammatory mdpi.com properties position this compound as a promising lead compound for conditions related to neurodegeneration and inflammation. In the lead optimization phase, the chemical structure of this compound can be systematically modified to enhance key drug-like properties such as potency, selectivity, solubility, and metabolic stability, while minimizing potential off-target effects biobide.comnumberanalytics.com.
Advanced computational tools, including artificial intelligence (AI) and machine learning algorithms, can play a pivotal role in accelerating this process by predicting optimal structural modifications, exploring vast chemical spaces, and identifying promising analogues more efficiently than traditional methods preprints.orgaaai.orgresearchgate.net. In silico approaches, such as molecular docking and dynamics simulations, can further refine the understanding of this compound's interactions with biological targets, thereby guiding the rational design of more effective derivatives researchgate.net.
The availability of diverse stereoselective synthetic routes for this compound mdpi.comresearchgate.netwjbphs.comduke.eduacs.orgacs.org is a significant advantage for therapeutic development, as it allows for the precise synthesis of specific stereoisomers that may exhibit superior pharmacological profiles. By leveraging these synthetic capabilities and modern drug discovery methodologies, this compound and its optimized analogues could progress through preclinical and clinical development, potentially leading to novel therapeutic agents for various diseases.
Compound Names and PubChem CIDs
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
